C.I. 69015: A Comprehensive Technical Guide to its Synthesis and Characterization
C.I. 69015: A Comprehensive Technical Guide to its Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Indanthrone (C.I. 69015) is a large, planar, organic molecule with the chemical formula C₂₈H₁₄N₂O₄.[1] Its structure consists of two aminoanthraquinone units fused together. This extensive conjugated system is responsible for its intense blue color. Primarily used as a vat dye for cotton and other cellulosic fibers, it is also utilized as a pigment in high-performance coatings and plastics due to its outstanding lightfastness, thermal stability, and resistance to chemical degradation.[1]
Synthesis of C.I. 69015 (Indanthrone)
The most prevalent and historically significant method for the synthesis of Indanthrone is the dimerization of 2-aminoanthraquinone (B85984) in a strongly alkaline medium at elevated temperatures.[1]
Synthesis Pathway
The synthesis proceeds through a multi-step process involving the initial formation of an intermediate through the coupling of two 2-aminoanthraquinone molecules, followed by an intramolecular cyclization and subsequent oxidation to yield the final Indanthrone structure.
Caption: Synthesis pathway of C.I. 69015 from 2-aminoanthraquinone.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a generalized procedure based on common synthetic routes. Researchers should consult specific literature for optimization and safety considerations.
Materials:
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2-aminoanthraquinone
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Potassium hydroxide (KOH)
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Inert, high-boiling solvent (e.g., nitrobenzene (B124822) or a mixture of high-boiling point alcohols)
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Oxidizing agent (e.g., air, potassium nitrate, or potassium chlorate)
Procedure:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, a mixture of potassium hydroxide and the high-boiling solvent is heated to approximately 220-235 °C under a continuous stream of inert gas (e.g., nitrogen or argon).
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2-aminoanthraquinone is added portion-wise to the hot, stirred alkaline mixture.
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The reaction mixture is maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the initial condensation, an oxidizing agent may be introduced, or air can be bubbled through the mixture to facilitate the final oxidation step to form Indanthrone.
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Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or a suitable organic solvent.
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The crude product is collected by filtration, washed thoroughly with hot water to remove excess alkali and other water-soluble impurities, and then with an organic solvent (e.g., ethanol) to remove organic impurities.
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The product is dried under vacuum.
Purification
Crude Indanthrone often contains unreacted starting materials and side-products. A common and effective method for purification involves treatment with concentrated sulfuric acid.
Experimental Protocol: Sulfuric Acid Purification
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The crude Indanthrone is dissolved in concentrated (95-100%) sulfuric acid at a ratio of approximately 1 part dye to 10-15 parts acid by weight. This should be done carefully in an ice bath to manage the exothermic reaction.
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The solution is stirred until all the dye has dissolved.
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The sulfuric acid solution is then slowly poured into a large volume of cold water with vigorous stirring. This process, known as "drowning," causes the purified Indanthrone to precipitate.
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The precipitated solid is collected by filtration.
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The filter cake is washed extensively with water until the filtrate is neutral to pH paper.
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The purified C.I. 69015 is then dried in a vacuum oven.
Characterization of C.I. 69015
A comprehensive characterization of the synthesized C.I. 69015 is essential to confirm its identity, purity, and properties.
Physicochemical Properties
The key physicochemical properties of C.I. 69015 are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₈H₁₄N₂O₄ |
| Molar Mass | 442.43 g/mol |
| Appearance | Dark blue solid / Blue-black powder |
| Melting Point | 470-500 °C (decomposes) |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Insoluble in ethanol, acetone, toluene (B28343). Slightly soluble in hot chloroform (B151607) and quinoline. |
| Solubility in Concentrated H₂SO₄ | Soluble (forms a brown solution) |
Spectroscopic Characterization
The UV-Vis spectrum of C.I. 69015 is characterized by strong absorption in both the UV and visible regions, which is expected for a large, conjugated system.
| Wavelength (λmax) | Solvent |
| 278 nm | Cellophane Film |
| 216 nm, 255 nm, 292.5 nm, 371 nm | Alcohol |
Note: The exact peak positions and intensities can vary depending on the solvent and the physical state of the sample.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-3400 | N-H stretching |
| ~1670-1690 | C=O stretching (quinone) |
| ~1600 | C=C stretching (aromatic) |
| ~1200-1300 | C-N stretching |
Due to its very low solubility in common NMR solvents, obtaining high-quality ¹H and ¹³C NMR spectra for the parent C.I. 69015 molecule is challenging and not widely reported. For structurally related, more soluble derivatives, NMR has been used for characterization. A generalized protocol for attempting NMR analysis is provided below.
General Protocol for NMR Analysis:
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Solvent Selection: A high-boiling, deuterated solvent in which Indanthrone has at least minimal solubility would be required (e.g., deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated trichlorobenzene, potentially at elevated temperatures).
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Sample Preparation: A saturated solution of the purified compound would be prepared. Due to low solubility, a large number of scans would likely be necessary to obtain a reasonable signal-to-noise ratio.
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¹H NMR: The spectrum would be expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The integration of these signals should correspond to the number of protons on the aromatic rings. The N-H protons would likely appear as a broad singlet at a higher chemical shift.
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¹³C NMR: The spectrum would show a number of signals corresponding to the different carbon environments in the molecule. The carbonyl carbons of the quinone system would be expected to appear significantly downfield (typically >180 ppm).
Chromatographic Characterization
TLC is a useful technique for monitoring the progress of the synthesis and assessing the purity of the final product.
General Protocol for TLC Analysis:
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Stationary Phase: Silica gel 60 F₂₅₄ plates.
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Mobile Phase: A non-polar eluent system is typically required for this class of compounds. A mixture of toluene and a more polar solvent like ethyl acetate (B1210297) or dioxane could be explored. The optimal ratio would need to be determined experimentally to achieve an Rf value between 0.3 and 0.7 for the main spot.
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Visualization: The spots are intensely colored and can be visualized directly. A UV lamp (254 nm) can also be used for visualization.
HPLC can be used for the quantitative analysis of C.I. 69015 and for the detection of impurities.
General Protocol for HPLC Analysis:
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Column: A reversed-phase C18 column is a common starting point for the analysis of organic molecules.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be required to achieve good separation.
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Detection: A UV-Vis or photodiode array (PDA) detector set at one of the absorption maxima of Indanthrone (e.g., 278 nm or a wavelength in the visible region) would be suitable.
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Sample Preparation: The sample would need to be dissolved in a suitable solvent that is compatible with the mobile phase. Given the low solubility, this may require a solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), followed by dilution.
Experimental and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of C.I. 69015.
Caption: General workflow for the synthesis and characterization of C.I. 69015.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of C.I. 69015 (Indanthrone). The synthesis via the alkaline fusion of 2-aminoanthraquinone is a robust and well-established method. A comprehensive suite of analytical techniques is required to fully characterize the final product and ensure its purity and identity. While much is known about this important dye, the scientific community would benefit from the publication of high-resolution ¹H and ¹³C NMR data and a validated, standardized HPLC method to further support research and development efforts involving this compound.
